molecular formula C16H12ClNO B1588549 4-Chloro-7-methoxy-2-phenylquinoline CAS No. 189816-05-5

4-Chloro-7-methoxy-2-phenylquinoline

Cat. No. B1588549
M. Wt: 269.72 g/mol
InChI Key: BAZSITKSXXHTNS-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2-phenylquinoline (4-CMPQ) is a quinoline derivative that has been studied extensively for its potential applications in organic synthesis and scientific research. It is a colorless solid with a melting point of 227-229°C and a boiling point of 315-316°C. 4-CMPQ is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

Antiproliferative Properties

Research has shown that derivatives of 4-Chloro-7-methoxy-2-phenylquinoline, such as 4-anilino-8-methoxy-2-phenylquinoline, exhibit significant antiproliferative activity. For instance, specific derivatives demonstrated potent activity against various cancer cell lines, including colon and breast cancer cells. The position of substitution on the quinoline ring and the presence of hydrogen-bonding substituents were found to be critical factors influencing this activity (Yeh‐long Chen et al., 2006).

Antiplatelet Activity

Derivatives of 4-Chloro-7-methoxy-2-phenylquinoline, like 4-alkoxy derivatives of 2-phenylquinoline, have been explored for their antiplatelet properties. These compounds have demonstrated potent antiplatelet activity, with some being more active than standard treatments like indomethacin. This suggests their potential as novel antiplatelet agents (T C Ko et al., 2001).

Anticancer Potential

Several studies have identified 4-Chloro-7-methoxy-2-phenylquinoline derivatives as potential anticancer agents. These compounds have shown efficacy in various cancer models, including breast cancer, with properties like inducing apoptosis and inhibiting tubulin polymerization (N. Sirisoma et al., 2009).

Chemical Synthesis and Modification

Research has also focused on the synthesis and modification of 4-Chloro-7-methoxy-2-phenylquinoline derivatives for various applications. This includes studies on regioselective O-alkylation, improved synthesis methods, and exploring reactions with other chemical compounds (Machhindra G Gund et al., 2012).

Potential as Chemosensors

There is evidence that derivatives of 4-Chloro-7-methoxy-2-phenylquinoline could serve as chemosensors, particularly for detecting metal ions like cadmium. This application is based on the selective response and binding properties of these compounds (L. Prodi et al., 2001).

properties

IUPAC Name

4-chloro-7-methoxy-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSITKSXXHTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444476
Record name 4-Chloro-7-methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxy-2-phenylquinoline

CAS RN

189816-05-5
Record name 4-Chloro-7-methoxy-2-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189816-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-phenyl-4-hydroxy-7-methoxy-quinoline (2.73 g, 10.9 mmol., 1 eq) was suspended in neat phosphorus oxychloride (30 mL). The reaction mixture was heated under reflux. After 2 h, LCMS analysis showed full consumption of the starting material. The reaction mixture was left to cool to ambient temperature and the solvent removed under vacuum. The residue was partitioned between ethyl acetate (100 mL) and 2M aqueous sodium hydroxide solution (80 mL). The mixture was stirred at ambient temperature for a further 10 min, and then the two layers were separated. The organic phase was washed with water (2×50 mL) and saturated aqueous sodium chloride solution (50 mL), dried over sodium sulfate, filtered and the solvent removed under vacuum. The obtained beige solid was further dried under high vacuum for 2 hours to give 2.66 g (91%) of the title compound. 1H NMR (250 MHz, DMSO-d6) δ ppm 8.25-8.35 (m, 2H), 8.21 (s, 1 H), 8.09 (d, J=9.14 Hz, 1 H), 7.47-7.61 (m, 4H), 7.38 (dd, J=2.55, 9.18 Hz, 1 H), 3.97 (s, 3 H). LC-MS: purity 100% (UV), tR 2.58 min, m/z [M+1]+ 270.00.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

The product of Step 1a (21.7 g, 86.4 mmole) was suspended in POCl3 (240 mL). The suspension was refluxed for 2 hours. After removal of the POCl3 in vacuo, the residue was partitioned between EtOAc (IL), and cold aqueous NaOH (generated from 1.0N 200 mL NaOH and 20 mL 10.0 N NaOH) and stirred for 15 min. The organic layer was washed with water (2×200 mL), brine (200 mL), dried (MgSO4), and concentrated in vacuo to supply 4-chloro-2-phenyl-7-methoxyquinoline (21.0 g, 90%) as a light brown solid. 1H NMR (DMSO-d6) δ: 3.97 (s, 3H), 7.36 (dd, J=9.2, 2.6 Hz, 1H), 7.49-7.59 (m, 4H), 8.08 (d, J=9.2 Hz, 1H), 8.19 (s, 1H), 8.26-8.30 (m, 2H); 13C NMR (DMSO-d6) δ: 55.72, 108.00, 116.51, 119.52, 120.48, 124.74, 127.26, 128.81, 130.00, 137.58, 141.98, 150.20, 156.65, 161.30. LC-MS (retention time: 1.547, Method D), MS m/z 270 (M++1).
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NL Drake, HJ Creech, JA Garman… - Journal of the …, 1946 - ACS Publications
… prepared in the usual way from 4-chloro-7methoxy-2-phenylquinoline.14 The base (5.25 g.) was stirred thoroughly with a mixture of4.54 g. of 85% phosphoric acid and 20 ml. …
Number of citations: 18 pubs.acs.org
GAM Giardina, HM Sarau, C Farina… - Journal of medicinal …, 1997 - ACS Publications
… A mixture of 4-chloro-7-methoxy-2-phenylquinoline (17; 3.7 mmol), benzylamine (3.7 mmol), and phenol (4.6 g) was heated at 150 C for 3 h; after cooling, CH 2 Cl 2 (20 mL) and 0.1 N …
Number of citations: 111 pubs.acs.org
P Örtqvist, SD Peterson, E Åkerblom, T Gossas… - Bioorganic & medicinal …, 2007 - Elsevier
… As depicted in Scheme 1, the heteroaryl ethers 6–9 were synthesized from 3 in nucleophilic aromatic substitution reactions using 4-chloro-7-methoxy-2-phenylquinoline 28 or …
Number of citations: 61 www.sciencedirect.com
A Lampa, AE Ehrenberg, SS Gustafsson… - Bioorganic & medicinal …, 2010 - Elsevier
… 6.00 mmol), 4-chloro-7-methoxy-2-phenylquinoline (0.810 g, … min before 4-chloro-7-methoxy-2-phenylquinoline dissolved … remove unreacted 4-chloro-7-methoxy-2-phenylquinoline. The …
Number of citations: 20 www.sciencedirect.com
J Nurbo, SD Peterson, G Dahl, UH Danielson… - Bioorganic & medicinal …, 2008 - Elsevier
… Treatment with Boc-anhydride in the presence of aqueous NaOH gave Boc-protected 5 that was further arylated with 4-chloro-7-methoxy-2-phenylquinoline to give the ether 6. The …
Number of citations: 28 www.sciencedirect.com

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